Cas no 110284-90-7 (Methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate)

Methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate structure
110284-90-7 structure
Product Name:Methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate
CAS No:110284-90-7
MF:C14H14N2O5
MW:290.271363735199
CID:1192309
PubChem ID:1214860
Update Time:2025-04-20

Methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate
    • methyl 2-(4,6-dimethoxy-pyrimidin-2-yl-oxy)-benzoate
    • methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy) benzoate
    • ACMC-20md6f
    • methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy)-benzoate
    • Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, methyl ester
    • methyl 2-(4',6'-dimethoxypyrimidine-2'-yl)oxybenzoate
    • SureCN2976362
    • CTK0D4982
    • methyl 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoate
    • pyriminobac-methyl
    • Ambpe3500543
    • AC1LO5YF
    • Methyl O-(4,6-dimethoxypyrimidin-2-yl)salicylate
    • methyl 2-(4,6-dimethoxy-pyrimidin-2-yl-oxy)-benzoate; methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy) benzoate; ACMC-20md6f; methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy)-benzoate; Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, methyl ester; methyl 2-(4',6'-dimethoxypyrimidine-2'-yl)oxybenzoate; SureCN2976362; CTK0D4982; methyl 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoate; pyriminobac-methyl; Ambpe3500543; AC1LO5YF; Methyl O-(4,6-dimethoxypyr
    • SCHEMBL2976362
    • SR-01000385754
    • Methyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate
    • DTXSID10361053
    • SR-01000385754-1
    • 110284-90-7
    • Inchi: 1S/C14H14N2O5/c1-18-11-8-12(19-2)16-14(15-11)21-10-7-5-4-6-9(10)13(17)20-3/h4-8H,1-3H3
    • InChI Key: VSKPNJHIWOZOCQ-UHFFFAOYSA-N
    • SMILES: O(C1N=C(C=C(N=1)OC)OC)C1C=CC=CC=1C(=O)OC

Computed Properties

  • Exact Mass: 290.09027155g/mol
  • Monoisotopic Mass: 290.09027155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 79.8Ų
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD